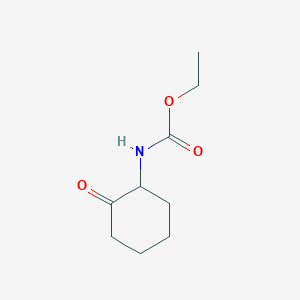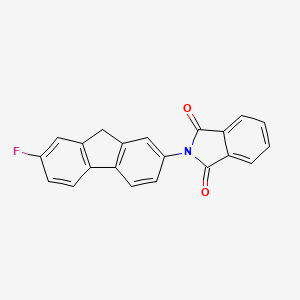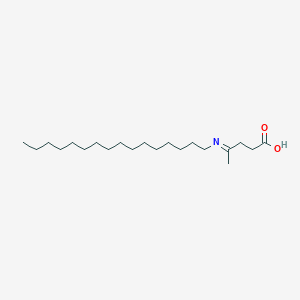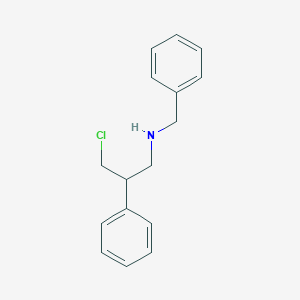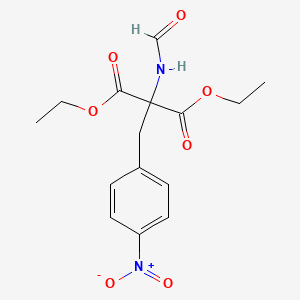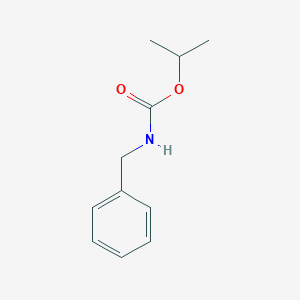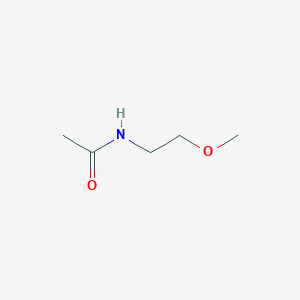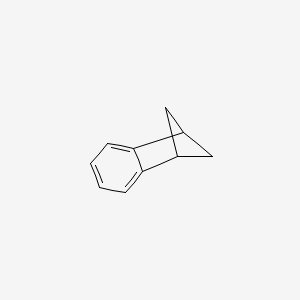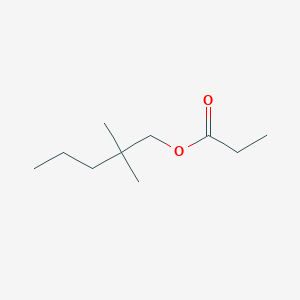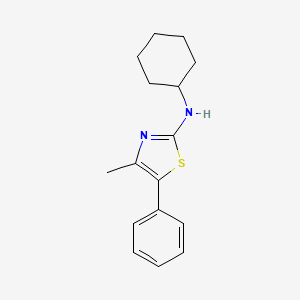
2,4,5-Tribromo-1-(bromomethyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Tribromo-1-(bromomethyl)-1H-imidazole is a halogenated imidazole derivative. This compound is characterized by the presence of three bromine atoms attached to the imidazole ring and an additional bromomethyl group. Halogenated imidazoles, including this compound, are known for their diverse applications in various fields such as chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-tribromo-1-(bromomethyl)-1H-imidazole typically involves the bromination of imidazole derivatives. One common method is the bromination of imidazole using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with careful monitoring of reaction conditions to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,5-Tribromo-1-(bromomethyl)-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Metal-Halogen Exchange: The bromine atoms can be exchanged with metals such as lithium in the presence of suitable reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Metal-Halogen Exchange: Reagents like n-butyl-lithium in ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Products: Various substituted imidazole derivatives.
Oxidation Products: Oxidized imidazole compounds.
Reduction Products: Reduced imidazole derivatives.
Metal-Halogen Exchange Products: Metal-substituted imidazole compounds.
Wissenschaftliche Forschungsanwendungen
2,4,5-Tribromo-1-(bromomethyl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of other halogenated imidazole derivatives and quaternary salts.
Biology: Exhibits insecticidal, parasiticidal, acaricidal, and herbicidal activities.
Industry: Used as a fire-retardant agent and in the production of high-density ionic liquids.
Wirkmechanismus
The mechanism of action of 2,4,5-tribromo-1-(bromomethyl)-1H-imidazole involves its interaction with biological targets through halogen bonding and other non-covalent interactions. The bromine atoms play a crucial role in these interactions, enhancing the compound’s binding affinity to its molecular targets. The pathways involved include inhibition of enzymatic activities and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,5-Tribromoimidazole: Lacks the bromomethyl group but shares similar halogenation patterns.
2,4,5-Tribromo-1-methylimidazole: Contains a methyl group instead of a bromomethyl group.
2,4,5-Tribromo-1-(4-chlorobenzoyl)imidazole: Contains a 4-chlorobenzoyl group instead of a bromomethyl group.
Uniqueness
2,4,5-Tribromo-1-(bromomethyl)-1H-imidazole is unique due to the presence of the bromomethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
6595-58-0 |
|---|---|
Molekularformel |
C4H2Br4N2 |
Molekulargewicht |
397.69 g/mol |
IUPAC-Name |
2,4,5-tribromo-1-(bromomethyl)imidazole |
InChI |
InChI=1S/C4H2Br4N2/c5-1-10-3(7)2(6)9-4(10)8/h1H2 |
InChI-Schlüssel |
NQAXUNGCVYBLEU-UHFFFAOYSA-N |
Kanonische SMILES |
C(N1C(=C(N=C1Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


